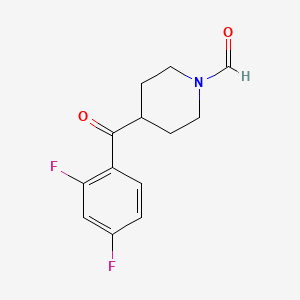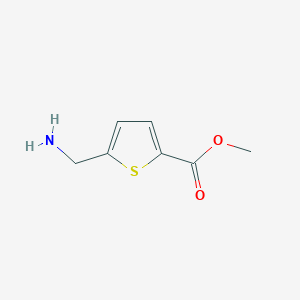![molecular formula C13H18N2O B1624861 1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone CAS No. 56915-80-1](/img/structure/B1624861.png)
1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone
Overview
Description
1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring attached to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of less toxic reagents and improved yields are key considerations in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with similar biological activities.
4-(4-Methyl-1-piperazinyl)benzonitrile: A compound with a similar piperazine structure used in organic synthesis.
3-(4-Methylpiperazin-1-yl)propylamine: A related compound used as a precursor in the synthesis of various organic molecules.
Uniqueness
1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)12-4-3-5-13(10-12)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADBNQWYZHSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445738 | |
| Record name | 1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56915-80-1 | |
| Record name | 1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


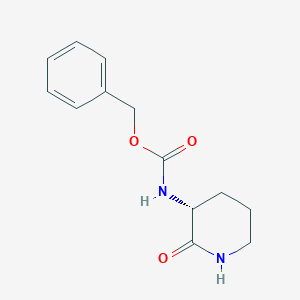
![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)
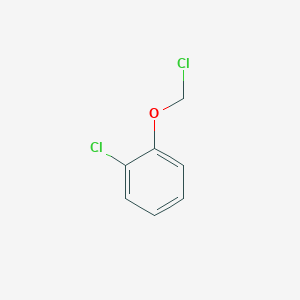
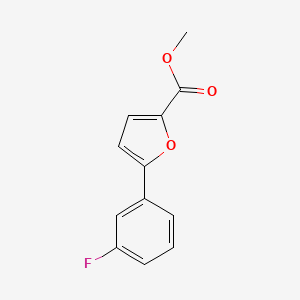
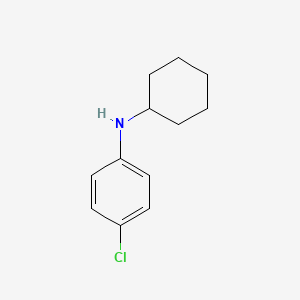
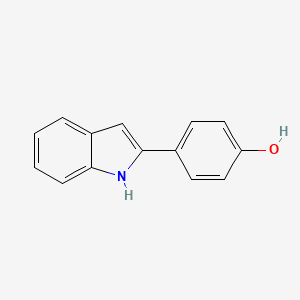
![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)
![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)
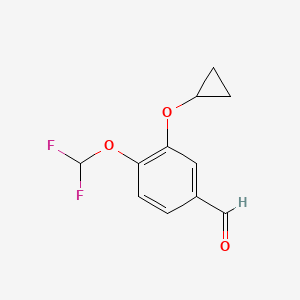
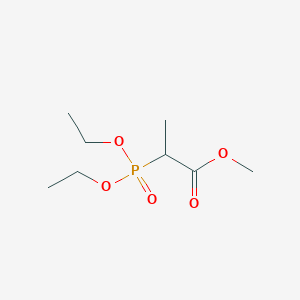
![N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine](/img/structure/B1624795.png)
